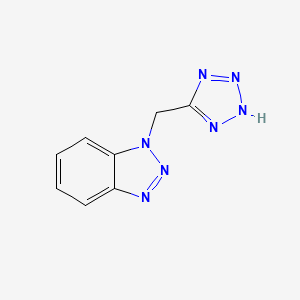

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole

Description

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound combining benzotriazole and tetrazole moieties. Benzotriazoles are known for their applications as corrosion inhibitors, UV stabilizers, and pharmaceutical intermediates, while tetrazoles are valued in medicinal chemistry for their bioisosteric replacement of carboxylic acids and metabolic stability .

Properties

IUPAC Name |

1-(2H-tetrazol-5-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDQNOGLTIKQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a tetrazole derivative. One common method is the alkylation of benzotriazole with a suitable tetrazole precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that derivatives of benzotriazole exhibit significant antimicrobial properties. The tetrazole group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. For instance, research indicates that modifications to the tetrazole structure can lead to increased potency against resistant strains of bacteria .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the benzotriazole moiety is crucial for this activity as it interacts with cellular targets involved in cell proliferation and survival .

- Anti-inflammatory Effects : Recent findings suggest that 1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole can modulate inflammatory responses in various models. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Materials Science

- Corrosion Inhibitors : The compound has been explored as a corrosion inhibitor for metals due to its ability to form stable complexes with metal ions. Its effectiveness is particularly noted in acidic environments where traditional inhibitors fail . Laboratory tests demonstrate that it significantly reduces corrosion rates in steel and aluminum substrates.

- Photostability Agents : In polymer science, this compound is used as a photostabilizer in plastics and coatings. Its ability to absorb UV radiation protects materials from degradation caused by sunlight exposure . This application is critical in extending the lifespan of outdoor products.

Analytical Chemistry

- Fluorescent Probes : The compound has been utilized as a fluorescent probe for detecting metal ions in solution. Its unique structure allows it to exhibit fluorescence upon binding with certain cations, making it useful for environmental monitoring and analytical applications .

- Chromatographic Applications : In high-performance liquid chromatography (HPLC), derivatives of this compound serve as stationary phase materials due to their stability and selectivity for various analytes. This enhances the resolution of complex mixtures in pharmaceutical analysis .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely aligns with click chemistry principles (CuAAC), offering regioselectivity and high efficiency .

- Alkylation methods (e.g., ) require prolonged reaction times but achieve moderate-to-high yields.

Physicochemical Properties

Key Observations :

Biological Activity

1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrazole ring and a benzotriazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 179.19 g/mol . The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to benzotriazole have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in these compounds often enhances their antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | MIC (µg/mL) | Activity |

|---|---|---|---|

| Benzotriazole Derivative A | Benzene ring with hydrophobic substituents | 8 - 256 | Moderate to strong |

| Benzotriazole Derivative B | Para-substituted tetrazole | 0.25 - 4 | Strong inhibitor |

Antiviral Activity

The antiviral potential of benzotriazole derivatives has been explored against several viruses. A study highlighted that N-alkyl derivatives of benzotriazole exhibited significant anti-helicase activity against the hepatitis C virus (HCV), with IC50 values around 6.5 µM . This suggests that the structural modifications in benzotriazole can lead to enhanced antiviral properties.

Antiparasitic Activity

In vitro studies have shown that certain benzotriazole derivatives possess antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated a dose-dependent growth inhibitory effect on epimastigote forms at concentrations as low as 25 µg/mL . This finding indicates potential therapeutic applications in treating parasitic infections.

Study on Antimicrobial Efficacy

A study conducted by Pagliero et al. evaluated the antimicrobial properties of various benzotriazole derivatives. The results indicated that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin .

Investigation of Antiviral Properties

Another significant study focused on the antiviral efficacy of 1H-benzotriazole derivatives against flaviviruses. The research showed that modifications to the alkyl chain length on the benzotriazole scaffold could enhance selectivity and potency against viral helicases .

Q & A

Q. What are the optimal synthetic routes for 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, coupling benzotriazole derivatives with tetrazole-containing precursors under reflux conditions in solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as copper(I) iodide may enhance regioselectivity in click chemistry steps . Key intermediates are characterized via thin-layer chromatography (TLC) for reaction monitoring, IR spectroscopy for functional group verification (e.g., NH stretches in tetrazole at ~3100 cm⁻¹), and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns . Elemental analysis is critical to validate purity (>95%) .

Q. How is the structural conformation of this compound elucidated, particularly the spatial arrangement of benzotriazole and tetrazole moieties?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and dihedral angles. For instance, studies on analogous compounds show that benzotriazole and tetrazole units often adopt non-planar conformations (e.g., dihedral angles ~80°), influenced by steric and electronic interactions . Weak hydrogen bonds (e.g., C–H···N) may stabilize the crystal lattice, as observed in 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole derivatives . Computational tools like SHELX refine crystallographic data .

Q. What standard protocols exist for assessing the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to quantify degradation products. For example, tetrazole derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring stabilization via lyophilization or inert atmosphere storage .

Advanced Research Questions

Q. How do substituent variations on the benzotriazole or tetrazole rings affect bioactivity, and what methodologies identify structure-activity relationships (SAR)?

SAR studies require synthesizing analogs with substituents like halogens, alkyl, or aryl groups. For example, fluorinated phenyl groups on tetrazole enhance antimicrobial activity in triazole-thiadiazole hybrids . In vitro assays (e.g., MIC for antibacterial activity) and molecular docking (using AutoDock Vina) against targets like fungal CYP51 or bacterial gyrase reveal binding modes. A 2025 study showed that electron-withdrawing groups on benzotriazole improve inhibition of Candida albicans by 40% compared to electron-donating groups .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways or metabolic pathways?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the tetrazole ring’s high electron density makes it reactive toward alkylation. Molecular dynamics simulations model metabolic interactions, such as cytochrome P450-mediated oxidation, to identify potential metabolites .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., serum concentration, cell lines). A 2025 review recommends:

- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).

- Using isothermal titration calorimetry (ITC) to validate binding thermodynamics.

- Cross-referencing with structural analogs; for example, 9c (bromophenyl-substituted) in showed 10-fold higher activity than 9d (methylphenyl) due to enhanced hydrophobic interactions .

Methodological Resources

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations (e.g., DMF with CuI vs. THF with Pd(OAc)₂) .

- Data Validation : Pair NMR with high-resolution mass spectrometry (HR-MS) to confirm molecular ions .

- Advanced Characterization : Synchrotron XRD for ambiguous crystal structures ; solvatochromic studies to assess polarity effects on electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.